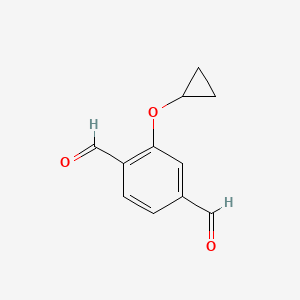
2-Cyclopropoxyterephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxyterephthalaldehyde is an organic compound characterized by the presence of a cyclopropoxy group attached to a terephthalaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxyterephthalaldehyde typically involves the reaction of terephthalaldehyde with cyclopropanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group. The process may involve heating and the use of solvents such as dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxyterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Terephthalic acid derivatives.
Reduction: 2-Cyclopropoxyterephthalyl alcohol.
Substitution: Various substituted terephthalaldehyde derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxyterephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxyterephthalaldehyde involves its reactive aldehyde groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The cyclopropoxy group may also influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalaldehyde: Lacks the cyclopropoxy group and has different reactivity and applications.
Cyclopropylbenzaldehyde: Contains a cyclopropyl group attached to a benzaldehyde core, differing in the position and nature of the substituents.
Uniqueness
2-Cyclopropoxyterephthalaldehyde is unique due to the presence of both cyclopropoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2-cyclopropyloxyterephthalaldehyde |
InChI |
InChI=1S/C11H10O3/c12-6-8-1-2-9(7-13)11(5-8)14-10-3-4-10/h1-2,5-7,10H,3-4H2 |
Clé InChI |
ZYVXMXJJXBHDEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CC(=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
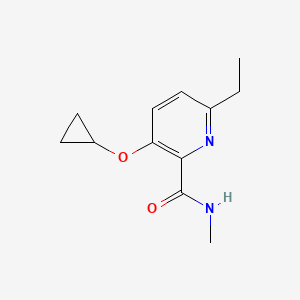
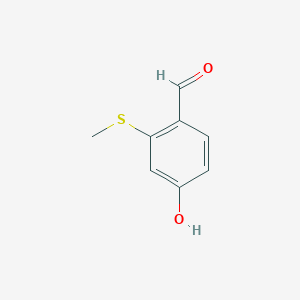
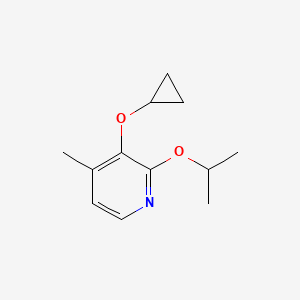
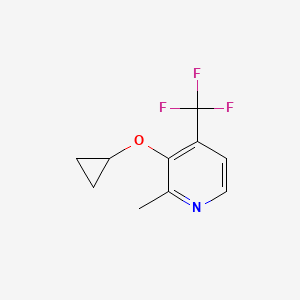
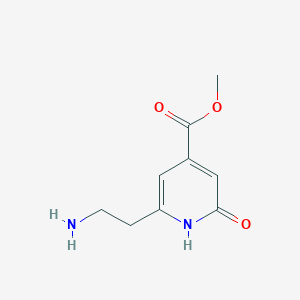
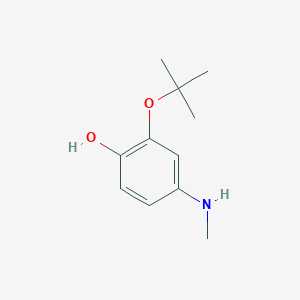
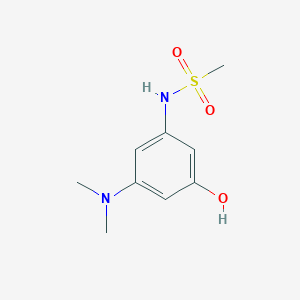
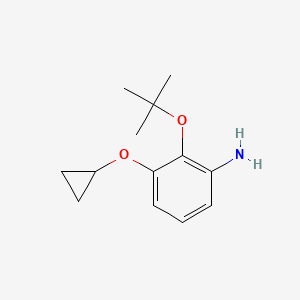
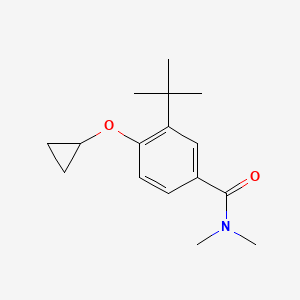
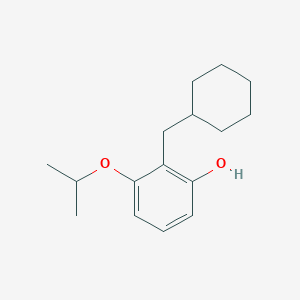
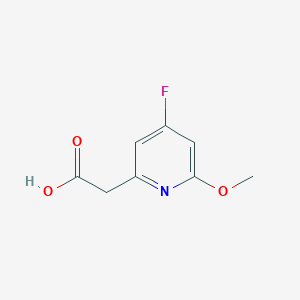
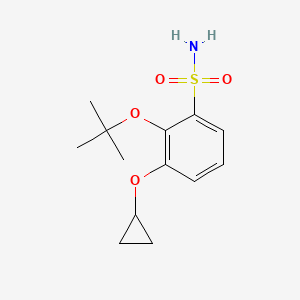
![1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester](/img/structure/B14836671.png)
